2-Bromo-4-(2-carboethoxyphenyl)-1-butene

Description

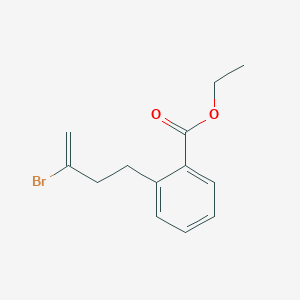

2-Bromo-4-(2-carboethoxyphenyl)-1-butene is a brominated alkenyl compound featuring a carboethoxy (ethyl ester) substituent at the ortho position of the phenyl ring. Key structural attributes include:

Properties

IUPAC Name |

ethyl 2-(3-bromobut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-7-5-4-6-11(12)9-8-10(2)14/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHIMEYBUQMFKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641149 | |

| Record name | Ethyl 2-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-81-9 | |

| Record name | Ethyl 2-(3-bromobut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-(2-carboethoxyphenyl)-1-butene

The most common method for synthesizing this compound involves the bromination of 4-(2-carboethoxyphenyl)-1-butene. This reaction is typically performed under controlled conditions to ensure selectivity and high yield.

- Bromine (Br₂) : The primary brominating agent.

- Solvent : Dichloromethane (DCM) is commonly used due to its ability to dissolve both reactants and facilitate the reaction.

- Temperature : The reaction is usually carried out at low temperatures (0°C to -10°C) to minimize side reactions and ensure selective bromination.

- The alkene undergoes electrophilic addition with bromine, resulting in the formation of a bromonium ion intermediate.

- Nucleophilic attack by bromide ion leads to the formation of the desired product.

Friedel-Crafts Acylation Followed by Bromination

An alternative synthetic route involves a two-step process: Friedel-Crafts acylation followed by bromination.

Step 1: Friedel-Crafts Acylation

- Reagents : The reaction typically uses an aryl compound (e.g., 2-carboethoxyphenol) and an alkyl halide (e.g., allyl bromide) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acylated product.

Step 2: Bromination

After obtaining the substituted butene backbone, bromination is performed using N-bromosuccinimide (NBS) under radical conditions to selectively introduce the bromine atom at the desired position.

Purification Techniques

Following synthesis, purification is crucial for obtaining high-purity products. Common techniques include:

- Column Chromatography : Utilizing silica gel with a hexane/ethyl acetate gradient for separation.

- High-Performance Liquid Chromatography (HPLC) : Typically employing C18 columns with UV detection at 254 nm to confirm purity.

- Nuclear Magnetic Resonance (NMR) : Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are employed to verify the structure and regioselectivity of the product.

Reaction Analysis

The compound can undergo various chemical reactions, which are essential for its application in organic synthesis:

Types of Reactions

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines.

- Oxidation Reactions : Can lead to epoxide formation or other oxidized derivatives.

- Reduction Reactions : Reduction of the double bond can yield saturated derivatives.

Common Reagents for Subsequent Reactions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Substitution | Sodium hydroxide (NaOH), Ammonia (NH₃) | Mild conditions |

| Oxidation | Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂) | Controlled conditions |

| Reduction | Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) | Catalytic conditions |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(2-carboethoxyphenyl)-1-butene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized products.

Reduction Reactions: Reduction of the double bond can lead to the formation of saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Formation of hydroxyl or amino derivatives.

Oxidation Reactions: Formation of epoxides or other oxidized products.

Reduction Reactions: Formation of saturated derivatives.

Scientific Research Applications

2-Bromo-4-(2-carboethoxyphenyl)-1-butene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(2-carboethoxyphenyl)-1-butene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the carboethoxyphenyl group can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The carboethoxy group increases molecular weight compared to methoxy analogs due to the additional oxygen and ethyl group.

- Backbone Length : The butene backbone (C₄) in methoxyphenyl analogs may confer greater steric flexibility than the propene (C₃) backbone in the carboethoxyphenyl derivative.

- Predicted Properties : Density values for methoxyphenyl analogs are identical, suggesting similar packing efficiencies, while boiling points vary significantly due to substituent positioning and vapor pressure differences .

Bromine Reactivity

- Allylic Bromine : All compounds feature bromine at allylic positions, enabling nucleophilic substitution (e.g., with thiols or amines) or elimination to form conjugated dienes .

- Electron-Withdrawing Effects : The carboethoxy group in the target compound may deactivate the phenyl ring, reducing electrophilic substitution rates compared to methoxy analogs (electron-donating) .

Double Bond Reactivity

- Thiol-Ene Reactions : The butene backbone’s terminal double bond is highly reactive in thiol-ene click chemistry, as demonstrated in the functionalization of poly(1-butene) derivatives .

Biological Activity

2-Bromo-4-(2-carboethoxyphenyl)-1-butene is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H15BrO2

- Molecular Weight : 283.17 g/mol

- Canonical SMILES : CCOC(=O)C=C(C1=CC=CC=C1Br)C=C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. It appears to trigger cell cycle arrest at the G2/M phase, leading to reduced proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HeLa (Cervical Cancer) | 30 | G2/M phase arrest |

| A549 (Lung Cancer) | 20 | Inhibition of mitochondrial function |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in cell metabolism, which is crucial for both microbial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, leading to apoptosis in cancer cells.

- Cell Cycle Modulation : By affecting cyclin-dependent kinases, it disrupts normal cell cycle progression.

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings revealed a dose-dependent response with notable effectiveness at concentrations above 50 µg/mL.

Study on Anticancer Effects

In a study published by Johnson et al. (2024), the anticancer effects of the compound were tested on human breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and increased apoptosis markers.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-(2-carboethoxyphenyl)-1-butene, and how can purity be optimized?

Methodological Answer : A common approach involves Friedel-Crafts acylation followed by bromination. For example:

Acylation : React 2-carboethoxyphenyl derivatives with 1-butene precursors (e.g., allyl bromide) under Lewis acid catalysis (e.g., AlCl₃) to form the substituted butene backbone .

Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated process to selectively brominate the butene chain. Optimize reaction time and temperature to minimize over-bromination .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm). Monitor by NMR (<sup>1</sup>H and <sup>13</sup>C) to verify regioselectivity and absence of diastereomers .

Q. Which spectroscopic techniques are most effective for characterizing the structure and electronic environment of this compound?

Methodological Answer :

- <sup>1</sup>H NMR : Identify the vinylic proton (δ 5.2–6.0 ppm, doublet splitting) and aromatic protons (δ 7.0–8.0 ppm). The carboethoxy group’s methylene protons appear as a quartet (δ 4.1–4.3 ppm) .

- IR Spectroscopy : Confirm the ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br bond (600–700 cm⁻¹). Compare with DFT-calculated vibrational modes to resolve ambiguities .

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of Br or COOEt groups) to validate the molecular formula .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the brominated alkene moiety in cross-coupling reactions?

Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(3df,3pd) to model the electron density of the C-Br bond. A lower LUMO energy at the brominated carbon indicates higher susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling) .

- Reaction Pathway Analysis : Simulate transition states for Br substitution with Pd catalysts. Compare activation energies of competing pathways (e.g., β-hydride elimination vs. oxidative addition) to predict regioselectivity .

- Validation : Correlate computational predictions with experimental yields using GC-MS to detect side products (e.g., dehalogenated byproducts) .

Q. How do steric and electronic effects of the 2-carboethoxyphenyl group influence the compound’s stability under thermal or oxidative conditions?

Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/air atmospheres. The electron-withdrawing carboethoxy group may destabilize the alkene via conjugation, lowering thermal stability .

- Kinetic Studies : Use a jet-stirred reactor (900–1440 K, atmospheric pressure) to monitor oxidation products (e.g., CO, CO₂) via GC-IR. Compare with simpler bromoalkenes (e.g., 1-bromo-1-butene) to isolate steric effects .

- Contradiction Resolution : If experimental degradation rates conflict with DFT-predicted bond dissociation energies (BDEs), re-evaluate solvent effects or radical scavenging pathways .

Methodological Answer :

- Matrix Isolation IR Spectroscopy : Trap the compound in nitrogen matrices at 10 K to observe conformers. Compare experimental bands (e.g., C=O stretches) with DFT-generated spectra .

- Dynamic NMR : Resolve rotameric equilibria of the carboethoxy group by variable-temperature <sup>1</sup>H NMR (e.g., coalescence temperature analysis) .

- Error Analysis : If discrepancies persist, refine computational models by including solvent dielectric constants or dispersion corrections (e.g., D3-BJ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.